Cas no 2171941-86-7 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid structure
2171941-86-7 structure
Product name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid
CAS No:2171941-86-7
MF:C23H21N3O6S
Molecular Weight:467.494344472885
CID:6099921
PubChem ID:165572472

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid
    • EN300-1560454
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
    • 2171941-86-7
    • インチ: 1S/C23H21N3O6S/c27-18(21(29)30)9-10-24-20(28)19-11-25-22(33-19)26-23(31)32-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17-18,27H,9-10,12H2,(H,24,28)(H,29,30)(H,25,26,31)
    • InChIKey: BFFYUYDMYSVSHH-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NCCC(C(=O)O)O)=O

計算された属性

  • 精确分子量: 467.11510657g/mol
  • 同位素质量: 467.11510657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 166Ų
  • XLogP3: 2.9

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1560454-1.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
1g
$3368.0 2023-06-05
Enamine
EN300-1560454-5000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1560454-2.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1560454-10.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
10g
$14487.0 2023-06-05
Enamine
EN300-1560454-100mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1560454-10000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1560454-0.25g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560454-0.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560454-250mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1560454-2500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}-2-hydroxybutanoic acid
2171941-86-7
2500mg
$6602.0 2023-09-25

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid 関連文献

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acidに関する追加情報

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic Acid (CAS No. 2171941-86-7)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171941-86-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole moiety, and an hydroxybutanoic acid side chain. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The Fmoc group is particularly noteworthy as it is commonly employed in solid-phase peptide synthesis (SPPS), where it serves as an amino protecting group. This functionality suggests potential applications in the synthesis of peptide-based drugs or peptidomimetics, which are increasingly recognized for their therapeutic efficacy and specificity. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is another key feature that contributes to the compound's pharmacological relevance. Thiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the thiazole moiety in this compound may influence its interaction with biological targets, making it a promising scaffold for medicinal chemistry investigations.

The hydroxybutanoic acid side chain introduces additional functionality that could modulate the compound's solubility, metabolic stability, and pharmacokinetic profile. Hydroxyl-containing carboxylic acids are frequently found in biologically active molecules due to their ability to form hydrogen bonds, which can enhance binding affinity to protein targets. Furthermore, the presence of both an amide bond and a formamido group in the structure suggests potential for further derivatization, allowing researchers to fine-tune the molecule's properties for specific applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage structural complexity to achieve high selectivity and potency. The multifaceted nature of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid positions it as a compelling candidate for such endeavors. For instance, studies have demonstrated that fluorene-based compounds can exhibit enhanced photostability and bioavailability when incorporated into drug molecules. The combination of these attributes with the inherent biological activity of thiazole derivatives makes this compound a subject of considerable scientific interest.

One particularly intriguing aspect of this molecule is its potential role as an intermediate in the synthesis of more complex pharmacophores. The presence of both protecting and reactive groups allows for modular design approaches, where different functional components can be systematically introduced or removed to optimize biological activity. This flexibility is crucial in modern drug discovery pipelines, where rapid iteration and customization are often required to identify lead compounds with desired properties.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the interactions between such compounds and biological targets. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid might bind to proteins or enzymes involved in disease pathways. These insights can guide experimental efforts by prioritizing analogs with high predicted binding affinity or selectivity.

The synthesis of this compound presents its own set of challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of intricate molecules like this one. Techniques such as multi-step organic synthesis combined with automated purification systems have streamlined the process considerably. Additionally, advances in green chemistry principles have encouraged the development of more sustainable synthetic routes that minimize waste and hazardous reagents.

Beyond its potential applications in drug development,4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid may also serve as a valuable tool for fundamental research in biochemistry and molecular biology. Its unique structural features make it suitable for use as a probe or ligand in studies aimed at elucidating enzyme mechanisms or identifying new therapeutic targets. Such research endeavors contribute to our broader understanding of biological processes and lay the groundwork for future therapeutic innovations.

The chemical properties of this compound also raise interesting questions about its behavior in different environments. For example, its solubility profile could influence whether it is more effectively delivered orally or via other routes of administration. Similarly, its stability under various conditions—such as temperature fluctuations or exposure to light—would be critical considerations if it were to be developed into a commercial product.

In conclusion,4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-2-hydroxybutanoic acid (CAS No. 2171941-86-7) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules with potential therapeutic applications. Its unique combination of functional groups positions it as a promising candidate for further exploration across multiple disciplines within pharmaceutical science. As research continues to uncover new insights into its chemical behavior and biological interactions,this compound is poised to play an important role in shaping future advancements in medicine.

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